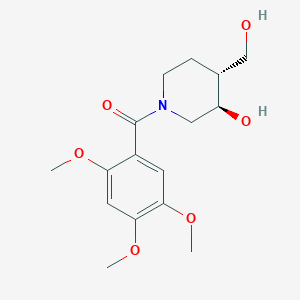
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is a chemical compound that belongs to the class of piperidinols. It has attracted significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antibacterial properties. However, it also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol. One area of interest is the development of novel drug delivery systems using (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol as a scaffold. Another area of interest is the study of its effects on other types of cancer cells and microorganisms. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for use in various applications.
Conclusion:
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is a chemical compound with significant potential for various applications. Its synthesis method has been well-established, and it has been shown to have potent anticancer, antifungal, and antibacterial properties. However, further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Méthodes De Synthèse
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol can be synthesized through a multistep process involving the condensation of 2,4,5-trimethoxybenzaldehyde with piperidine under basic conditions, followed by reduction with sodium borohydride and protection of the resulting hydroxyl group with a benzoyl group. The final step involves deprotection of the benzoyl group with acid to yield the target compound.
Applications De Recherche Scientifique
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has been studied extensively for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. Additionally, it has been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of other bioactive compounds.
Propriétés
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-21-13-7-15(23-3)14(22-2)6-11(13)16(20)17-5-4-10(9-18)12(19)8-17/h6-7,10,12,18-19H,4-5,8-9H2,1-3H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAXMDLBBEZKB-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(C(C2)O)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N2CC[C@@H]([C@H](C2)O)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5484399.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484400.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]-2-propenethioamide](/img/structure/B5484403.png)
![4-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5484422.png)
![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5484428.png)
![3-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5484432.png)
![N-[3-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5484457.png)
![4-(5-methylpyridin-2-yl)-1-[3-(methylsulfonyl)benzoyl]piperidin-4-ol](/img/structure/B5484460.png)
![2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B5484465.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5484470.png)
![ethyl 5-ethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5484480.png)
![N-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl}acetamide](/img/structure/B5484481.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5484484.png)